Mecoprop-d3

Übersicht

Beschreibung

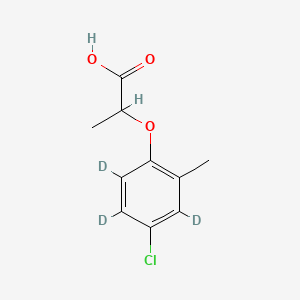

Mecoprop-d3, also known as 2-(4-chloro-2-methylphenoxy)-2,3,5-d3-propanoic acid, is a deuterium-labeled analog of Mecoprop. It is primarily used as a reference standard in environmental testing and research. The compound is a stable isotope-labeled herbicide, which allows for precise quantification and analysis in various scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mecoprop-d3 involves the incorporation of deuterium atoms into the Mecoprop molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified and characterized to meet stringent quality standards for use as a reference material .

Analyse Chemischer Reaktionen

Types of Reactions: Mecoprop-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids and other oxidized derivatives.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of substituted phenoxypropanoic acids with different functional groups.

Wissenschaftliche Forschungsanwendungen

Mecoprop-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Environmental Testing: Used as a reference standard for the quantification of Mecoprop residues in environmental samples, such as soil and water.

Pharmacokinetic Studies: Employed in drug metabolism and pharmacokinetic studies to trace the distribution and elimination of Mecoprop in biological systems.

Analytical Chemistry: Utilized in the development and validation of analytical methods, including chromatography and mass spectrometry, for the detection and quantification of herbicides.

Toxicology Studies: Used to study the toxicological effects and metabolic pathways of Mecoprop in various organisms

Wirkmechanismus

Mecoprop-d3, like its non-deuterated counterpart, functions as a selective herbicide. It mimics the plant hormone auxin, causing uncontrolled growth and ultimately leading to the death of broadleaf weeds. The compound targets specific pathways involved in cell division and elongation, disrupting normal plant growth processes. The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking and analysis in research studies .

Vergleich Mit ähnlichen Verbindungen

Mecoprop: The non-deuterated form of Mecoprop-d3, widely used as a herbicide.

2,4-Dichlorophenoxyacetic Acid (2,4-D): Another phenoxy herbicide with similar applications and mode of action.

Dicamba: A benzoic acid herbicide used for controlling broadleaf weeds.

Uniqueness of this compound: this compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise quantification and tracking in various analytical and pharmacokinetic studies. This makes this compound an invaluable tool in environmental testing, toxicology, and analytical chemistry .

Biologische Aktivität

Mecoprop-d3, a deuterated derivative of mecoprop, is a herbicide primarily used for controlling broadleaf weeds. Understanding its biological activity is crucial for assessing its safety and efficacy in agricultural settings. This article synthesizes findings from various studies, focusing on its pharmacokinetics, toxicological effects, and environmental impact.

Pharmacokinetics

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Male Rats | Female Rats |

|---|---|---|

| Bioavailability | 90-100% | 80-95% |

| Cmax (µg/g) | 27.8 | 31.5 |

| Tmax (hr) | 1.8 | 2.7 |

| T1/2 (hr) | 6.4 | 4.2 |

Metabolism

Acute Toxicity

This compound has been evaluated for its acute toxicity through various studies:

- Oral LD50 : Approximately 431 mg/kg body weight in rats.

- Dermal LD50 : Greater than 2000 mg/kg body weight.

- Inhalation LC50 : More than 2.13 mg/L over a four-hour exposure period .

These findings suggest that while mecocprop-d3 poses some risk through ingestion or inhalation, it is relatively safe upon dermal exposure.

Long-term Toxicity

Ecotoxicological Impact

This compound's environmental persistence and potential for bioaccumulation necessitate careful consideration in agricultural applications. Studies indicate that while it can degrade in soil and water environments, its metabolites may pose risks to non-target organisms . The degradation pathways are influenced by microbial activity and environmental conditions, which can vary widely across different ecosystems.

Table 2: Ecotoxicological Studies Summary

Case Study: Worker Exposure Risk Assessment

Case Study: Environmental Monitoring

Monitoring programs have been initiated to evaluate the presence of mecocprop-d3 and its metabolites in groundwater and surface water sources near agricultural sites. Preliminary results indicate variable levels of contamination, prompting further investigation into the long-term ecological impacts of herbicide use in these areas .

Eigenschaften

IUPAC Name |

2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662063 | |

| Record name | 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352431-15-3 | |

| Record name | 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.